molecular formula C23H21NO4 B11070502 4-Hydroxy-3-(3-methoxybenzyl)-4,5-diphenyl-1,3-oxazolidin-2-one

4-Hydroxy-3-(3-methoxybenzyl)-4,5-diphenyl-1,3-oxazolidin-2-one

Cat. No.: B11070502
M. Wt: 375.4 g/mol
InChI Key: HVCUUBRJODAZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-HYDROXY-3-(3-METHOXYBENZYL)-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE is a complex organic compound with a unique structure that includes a hydroxy group, a methoxybenzyl group, and a diphenyl oxazolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-3-(3-METHOXYBENZYL)-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE typically involves multiple steps, starting with the preparation of the oxazolanone ring This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-performance liquid chromatography (HPLC) and other purification techniques to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-3-(3-METHOXYBENZYL)-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxybenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4-HYDROXY-3-(3-METHOXYBENZYL)-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-HYDROXY-3-(3-METHOXYBENZYL)-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets and pathways. The hydroxy and methoxybenzyl groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-HYDROXY-3-(3-METHOXYBENZYL)-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE is unique due to its combination of functional groups and the presence of the oxazolanone ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H21NO4

Molecular Weight

375.4 g/mol

IUPAC Name

4-hydroxy-3-[(3-methoxyphenyl)methyl]-4,5-diphenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C23H21NO4/c1-27-20-14-8-9-17(15-20)16-24-22(25)28-21(18-10-4-2-5-11-18)23(24,26)19-12-6-3-7-13-19/h2-15,21,26H,16H2,1H3

InChI Key

HVCUUBRJODAZEE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)OC(C2(C3=CC=CC=C3)O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.